6-Fluoro-1-indanone CAS number and properties
6-Fluoro-1-indanone CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1-indanone is a fluorinated derivative of indanone, a bicyclic aromatic ketone. The introduction of a fluorine atom at the 6th position of the indanone core significantly influences its electronic properties, metabolic stability, and biological activity.[1] This has made it a valuable building block and intermediate in medicinal chemistry and organic synthesis.[1] It is particularly noted for its role in the development of novel therapeutics for a range of conditions, including inflammatory disorders, neurological diseases, and cancer.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 6-Fluoro-1-indanone.
Chemical and Physical Properties
6-Fluoro-1-indanone is an off-white to light yellow crystalline solid at room temperature.[1][2] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1481-32-9 | [1][2][3] |
| Molecular Formula | C₉H₇FO | [1][2][3] |
| Molecular Weight | 150.15 g/mol | [1][2][3] |
| Appearance | Off-white or tan crystalline solid/powder | [1][4] |
| Melting Point | 55-62 °C | [1] |
| Boiling Point | 60°C at 0.5 mmHg (Predicted) | [2] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | ≥ 97-99% (by HPLC) | [1][4] |
| Synonyms | 6-Fluoro-2,3-dihydroinden-1-one, 6-Fluoro-2,3-dihydro-1H-inden-1-one | [1] |
Synthesis of 6-Fluoro-1-indanone
Several synthetic routes to 6-Fluoro-1-indanone have been reported. The following are two common experimental protocols.
Method 1: Intramolecular Friedel-Crafts Acylation
This method involves the cyclization of 4-fluoro-phenylpropionyl chloride.
Experimental Protocol:
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Suspend aluminum trichloride (AlCl₃, 27.8 g, 208 mmol) in 200 mL of 1,2-dichloroethane.
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Cool the mixture to 0-5 °C under a nitrogen atmosphere.
-
Slowly add a solution of 4-fluoro-phenylpropionyl chloride (27.75 g, 148.8 mmol) dissolved in 140 mL of 1,2-dichloroethane dropwise over 1 hour.
-
After the addition is complete, remove the cooling bath and continue stirring for 30 minutes.
-
Heat the reaction mixture to 70°C for 2 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and 330 mL of concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers sequentially with water (2x), 5% sodium bicarbonate (NaHCO₃) solution, and saturated saline.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 6-Fluoro-1-indanone.[3]
Method 2: From p-Fluorocinnamic Acid
This two-step synthesis starts with the reduction of p-fluorocinnamic acid followed by a Fries rearrangement.
Step 1: Preparation of 3-(4-fluorophenyl)propionic acid
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Suspend p-Fluorocinnamic acid (1 equivalent) and Platinum(IV) oxide (PtO₂, 2.2 mol%) in ethanol (EtOH) (8 ml/mmol of cinnamic acid).
-
Stir the suspension vigorously under a hydrogen (H₂) atmosphere (1 bar) until H₂ absorption ceases.
-
Filter the suspension and wash the residue with EtOH.
-
Remove the solvent from the filtrate under vacuum.
-
Dissolve the resulting crude mixture in EtOH (2 ml/mmol) and an aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents).
-
Stir the solution for 16 hours and then reduce the volume by applying a vacuum.
-
Dilute the resulting solution with water and acidify with 2N hydrochloric acid (HCl) aqueous solution.
-
Filter the suspension and wash the residue with water to obtain 3-(4-fluorophenyl)propionic acid.
Step 2: Synthesis of 6-Fluoro-1-indanone
-
Carefully add oxalyl chloride (3.40 equivalents) to a solution of 3-(4-fluorophenyl)propionic acid (1 equivalent) in CH₂Cl₂ (1.4 ml/mmol propionic acid) and a catalytic amount of N,N-dimethylformamide (DMF) (0.01 ml/mmol propionic acid).
-
Stir the resulting solution for 6 hours and then remove the volatile components under vacuum to yield the acyl chloride.
-
At 0°C, add the solution of the acyl chloride in CH₂Cl₂ (1.2 ml/mmol propionic acid) dropwise to a solution of AlCl₃ (1.30 equivalents) in CH₂Cl₂ (0.75 ml/mmol AlCl₃).
-
After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
-
Pour the mixture into ice water and extract the aqueous phase with CH₂Cl₂.
-
Dry the combined organic phase with sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.
-
Purify the crude product by column chromatography to obtain 6-Fluoro-1-indanone.
Below is a diagram illustrating the workflow for the synthesis of 6-Fluoro-1-indanone via the intramolecular Friedel-Crafts acylation of 4-fluoro-phenylpropionyl chloride.
Caption: Synthesis workflow for 6-Fluoro-1-indanone.
Biological Activity and Applications
6-Fluoro-1-indanone is a key intermediate in the synthesis of various pharmaceuticals.[1] The indanone scaffold itself is found in a number of biologically active compounds.[5][6] The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[1]
Key applications include:
-
Anti-inflammatory and Analgesic Drugs: It serves as a precursor for the synthesis of compounds with anti-inflammatory and pain-relieving properties.[1]
-
Neurological Disorders and Cancer: Researchers have utilized 6-Fluoro-1-indanone in the development of novel drug candidates for the treatment of neurological disorders and cancer, attributed to its ability to modulate biological pathways.[1]
-
Organic Synthesis: It is a versatile building block for creating more complex molecules in organic chemistry.[1]
While the specific mechanisms of action for derivatives of 6-Fluoro-1-indanone are not extensively detailed in the literature, the broader class of indanone derivatives has been shown to interact with various biological targets. For instance, some indanone-based compounds are known to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways. Aberrations in these pathways are common in many solid tumors.[7][8][9] The PI3K/Akt/mTOR pathway, in particular, is a central regulator of cellular processes and its dysregulation is implicated in cancer and neuroinflammatory diseases.[9][10][11][12] The MAPK/ERK pathway is another critical signaling cascade that controls gene expression related to synaptic plasticity and cell cycle progression.[8][13][14][15][16] Further research is needed to elucidate the specific interactions of 6-Fluoro-1-indanone derivatives with these and other signaling pathways.
Here is a conceptual diagram illustrating the central role of the PI3K/Akt and MAPK/ERK signaling pathways in cellular processes, which are potential targets for indanone-based therapeutics.
Caption: Key signaling pathways in cell regulation.
Safety and Handling
6-Fluoro-1-indanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Fluoro-1-indanone is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature and the enhanced biological activity often conferred by the fluorine atom make it a valuable intermediate in the synthesis of a wide array of potentially therapeutic molecules. Further investigation into its specific mechanisms of action will likely open up new avenues for its application in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-Fluoro-1-indanone | 1481-32-9 [chemicalbook.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 10. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK-ERK Pathway [mdpi.com]
- 14. The MAPK/ERK Cascade Targets Both Elk-1 and cAMP Response Element-Binding Protein to Control Long-Term Potentiation-Dependent Gene Expression in the Dentate Gyrus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
